molecular formula C6H4BrN3 B1281175 3-Bromopyrazolo[1,5-a]pyrimidine CAS No. 55405-67-9

3-Bromopyrazolo[1,5-a]pyrimidine

Cat. No. B1281175
CAS RN: 55405-67-9
M. Wt: 198.02 g/mol
InChI Key: MFJWRPLBWPDHGV-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-a]pyrimidine is an organic compound belonging to the pyrazole class of heterocyclic compounds. It is a white crystalline solid with a melting point of 246-248 °C. This compound has a wide range of applications in organic synthesis, medicinal chemistry, and material science. In medicinal chemistry, it is used in the synthesis of various biologically active compounds and pharmaceuticals. In material science, it is used in the production of various polymers and other materials.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Bromopyrazolo[1,5-a]pyrimidine serves as a key intermediate in the synthesis of various heterocyclic compounds. Catalano et al. (2015) have utilized a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines, offering an improvement over previous methods (Catalano et al., 2015). Leonova and Yashunskii (1982) reported the synthesis of new 3-bromo derivatives of 4-aminopyrazolo[3,4-d]pyrimidine through bromination, marking the first synthesis of such compounds (Leonova & Yashunskii, 1982).

Pharmaceutical Interest

Abdelriheem et al. (2017) highlighted the pharmaceutical interest in pyrazolo[1,5-a]pyrimidines due to their antitrypanosomal activity and potential as antimetabolites in purine biochemical reactions. This study focused on synthesizing new pyrazolo[1,5-a]pyrimidine derivatives containing 1,2,3-triazole moiety (Abdelriheem et al., 2017).

Electrophilic Substitutions

Atta (2011) explored the synthesis and electrophilic substitutions of novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, providing a foundation for the development of various derivatives through different electrophilic reagents (Atta, 2011).

Palladium-Catalyzed Synthesis

Majo et al. (2003) investigated an efficient palladium-catalyzed synthesis of 3-arylpyrazolo[1,5-a]pyrimidines. This methodology was demonstrated through the synthesis of R121920, a CRHR1 antagonist (Majo et al., 2003).

Inhibitors of cAMP Phosphodiesterase

Novinson et al. (1975) synthesized various 3-bromo-5,7-dialkylpyrazolo[1,5-a]pyrimidines as in vitro cAMP phosphodiesterase inhibitors, highlighting the compound's potential in biochemical applications (Novinson et al., 1975).

Fluorophore Synthesis

Castillo et al. (2018) provided a one-pot route for the synthesis of 3-formylpyrazolo[1,5- a]pyrimidines, used as intermediates for preparing functional fluorophores. These derivatives exhibited promising photophysical properties for potential applications as fluorescent probes (Castillo et al., 2018).

Future Directions

Research on 3-Br-PP should continue to explore its potential applications, including its anticancer potential and enzymatic inhibitory activity. Rational and efficient drug designs based on the pyrazolo[1,5-a]pyrimidine core could lead to novel therapeutic agents .

Mechanism of Action

Target of Action

3-Bromopyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine (PP) family of compounds, which are known for their significant impact in medicinal chemistry . The primary targets of these compounds are often enzymes involved in cancer pathways, making them potential antitumor agents .

Mode of Action

The mode of action of this compound involves its interaction with these enzyme targets. The compound can inhibit the enzymatic activity, leading to a disruption in the biochemical pathways that the enzymes are involved in .

Biochemical Pathways

It’s known that the main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with nh-3-aminopyrazoles as 1,3-bisnucleophilic systems . This suggests that the compound could potentially affect multiple pathways depending on its specific structural modifications.

Pharmacokinetics

Its molecular weight of 19802 suggests that it could potentially have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of enzyme activity. This could lead to a disruption in the normal functioning of cells, potentially leading to cell death in the case of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its C-3 amination reaction has been shown to be enhanced under microwave heating at 130 °C . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by factors such as temperature and the presence of other reactants .

Biochemical Analysis

Biochemical Properties

3-Bromopyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, this compound can modulate various cellular processes, including cell growth and differentiation .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events. Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which leads to the disruption of signaling pathways that are critical for cell proliferation and survival. This compound can bind to the active site of these kinases, preventing their activation and subsequent phosphorylation of target proteins. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound can effectively inhibit target kinases and modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including damage to vital organs and disruption of normal physiological functions. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence the overall pharmacokinetic profile of the compound. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells, thereby impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Additionally, this compound can be targeted to other organelles, such as mitochondria, where it can influence metabolic processes .

properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJWRPLBWPDHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480291
Record name 3-Bromopyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55405-67-9
Record name 3-Bromopyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopyrazolo[1,5-a]pyrimidine
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Synthesis routes and methods

Procedure details

A solution of 3-amino-4-bromopyrazole (2.0 g, 12 mmol) and 1,1,3,3-tetramethoxypropane (4.1 mL, 25 mmol) in acetic acid (5 mL) was heated at reflux for 4 h. Water (2 mL) was added and the mixture heated at reflux for a further 0.5 h, allowed to cool to ambient temperature and concentrated in vacuo. The residue was triturated in methanol. The solid thus obtained was washed with cold methanol, ethyl acetate, and hexanes to provide 3-bromopyrazolo[1,5-a]pyrimidine as a brownish solid in 39% yield (0.953 g): 1H NMR (300 MHz, DMSO-d6) δ9.13 (d, J=6.5 Hz, 1H), 8.61 (s, 1H), 8.35 (s, 1H), 7.19-7.02 (m, 1H); MS (ES+) m/z 197.9 (M+1), 199.9 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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